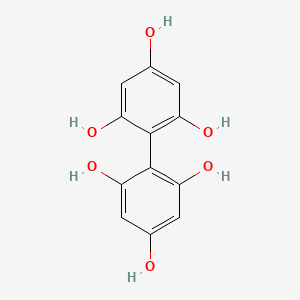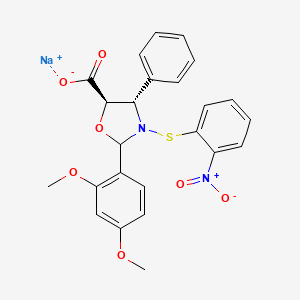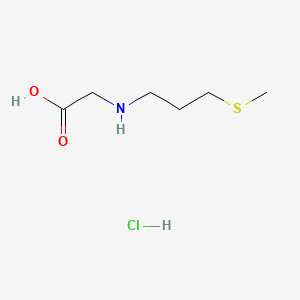
(3-(Methylthio)propyl)glycine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methylthio)propyl)glycine Hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is a derivative of glycine, where the amino group is substituted with a 3-(methylthio)propyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylthio)propyl)glycine Hydrochloride typically involves the reaction of glycine with 3-(methylthio)propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Glycine} + \text{3-(Methylthio)propylamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
化学反应分析
Types of Reactions
(3-(Methylthio)propyl)glycine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding glycine derivatives.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Glycine derivatives.
Substitution: New amino acid derivatives with different functional groups.
科学研究应用
(3-(Methylthio)propyl)glycine Hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (3-(Methylthio)propyl)glycine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling processes.
相似化合物的比较
Similar Compounds
- (3-(Methylthio)propyl)alanine Hydrochloride
- (3-(Methylthio)propyl)serine Hydrochloride
- (3-(Methylthio)propyl)cysteine Hydrochloride
Uniqueness
(3-(Methylthio)propyl)glycine Hydrochloride is unique due to its specific substitution pattern and the presence of the methylthio group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
属性
分子式 |
C6H14ClNO2S |
|---|---|
分子量 |
199.70 g/mol |
IUPAC 名称 |
2-(3-methylsulfanylpropylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10-4-2-3-7-5-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H |
InChI 键 |
WKCVKXILWIICOG-UHFFFAOYSA-N |
规范 SMILES |
CSCCCNCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


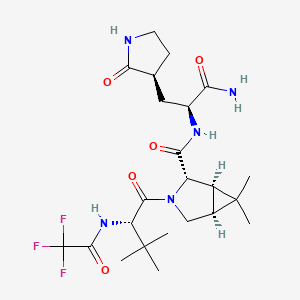
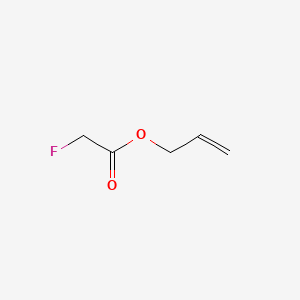
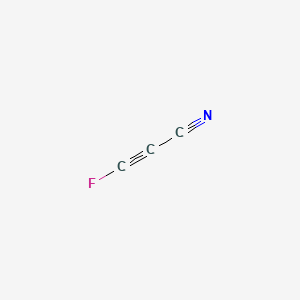
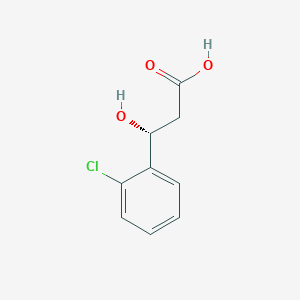
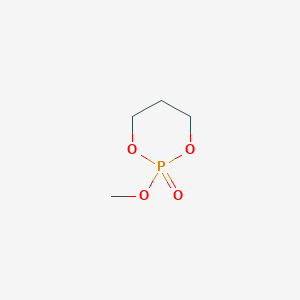
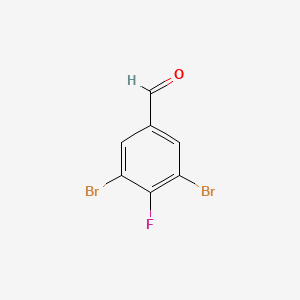
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
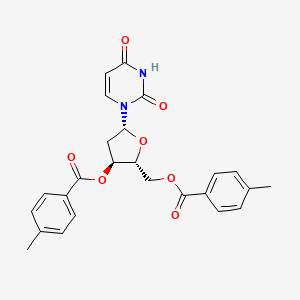
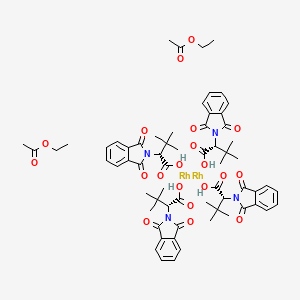
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
